Tert-butyl 2-(2-bromophenyl)acetate is an organic compound classified as an ester. It consists of a tert-butyl group attached to the acetate moiety, with a bromophenyl substituent. This compound is notable for its applications in organic synthesis, particularly in the formation of complex molecules.
The compound can be synthesized through various organic reactions, utilizing readily available starting materials such as tert-butyl alcohol and bromobenzene derivatives. Its structure and properties make it a valuable intermediate in synthetic organic chemistry.
Tert-butyl 2-(2-bromophenyl)acetate belongs to the category of alkyl esters and is characterized by the presence of both a tert-butyl group and a bromophenyl group. Its classification is significant in understanding its reactivity and applications in chemical synthesis.
The synthesis of tert-butyl 2-(2-bromophenyl)acetate typically involves the esterification process, where tert-butyl alcohol reacts with 2-bromophenylacetic acid. The reaction can be catalyzed by acids such as sulfuric acid to enhance the yield.
Tert-butyl 2-(2-bromophenyl)acetate has a molecular formula of . Its structure features:
CC(C)(C)OC(=O)C1=CC=CC=C1Br
XGQZVYQZQWJZFG-UHFFFAOYSA-N
Tert-butyl 2-(2-bromophenyl)acetate can undergo several significant chemical reactions:
The mechanism of action for tert-butyl 2-(2-bromophenyl)acetate primarily involves nucleophilic substitution reactions where nucleophiles attack the electrophilic carbon attached to the bromine atom:
Tert-butyl 2-(2-bromophenyl)acetate has several scientific uses:
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0